
Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate
Overview
Description
Chemical Structure: Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate is a carbamate derivative featuring two tert-butyl (Boc) protective groups and an azanediylbis(ethane-2,1-diyl) backbone. Its IUPAC name reflects the central amine-linked ethylene chains and Boc-protected termini. The compound is commonly used as a synthetic intermediate in organic and medicinal chemistry, particularly in prodrug design , polyamine synthesis , and macrocycle construction .
Preparation Methods
Synthesis of Di-tert-butyl Dicarbonate as a Key Intermediate
Di-tert-butyl dicarbonate (Boc anhydride) serves as a critical reagent for introducing Boc protecting groups. Its synthesis methods, as outlined in patents CN106831421A and CN106748793A, provide foundational insights applicable to the target carbamate’s preparation.
Metallic Sodium and tert-Butanol Reaction (CN106831421A)
Patent CN106831421A describes a sodium-mediated synthesis of sodium tert-butoxide, which reacts with carbon dioxide and triphosgene to yield di-tert-butyl dicarbonate. Key steps include:
- Sodium tert-butoxide Preparation : Metallic sodium is heated in xylene (130–140°C) to form sodium sand, followed by dropwise addition of tert-butanol. The resultant sodium tert-butoxide is isolated via suction filtration.
- Carbon Dioxide Introduction : Sodium tert-butoxide dissolved in petroleum ether reacts with CO₂ at -5–10°C to form a monoester sodium salt.
- Triphosgene Reaction : The monoester reacts with triphosgene in the presence of a catalyst mixture (DMF, pyridine, triethylamine) at -5–0°C, followed by distillation and crystallization to isolate di-tert-butyl dicarbonate (60–63% yield).
This method emphasizes solvent economy (petroleum ether vs. toluene/n-hexane) and reduced wastewater generation, aligning with green chemistry principles.
Chemical Reactions Analysis
Reduction Reactions
The compound undergoes hydrogenation under catalytic conditions, as demonstrated in a multi-step synthesis protocol .
Reaction Conditions :
-
Catalyst : Palladium on carbon (Pd/C, 10% Pd)
-
Solvent : Ethanol (EtOH)
-
Atmosphere : Hydrogen gas (H₂)
-
Duration : 24 hours at room temperature
Product :
The reaction reduces a nitrile amidin precursor to yield the target amine (7b ) while retaining the tert-butyl carbamate (Boc) protecting groups.
Analytical Data :
-
¹H NMR : δ 3.27–3.21 (m, 4H), 2.77 (t, J = 6.0 Hz, 2H), 2.74 (t, J = 5.4 Hz, 4H), 1.44 (s, 18H).
-
¹³C NMR : δ 156.3, 79.05, 56.4, 53.6, 49.1, 46.7, 40.0, 39.4, 28.5.
-
HRMS : [M + H]⁺ calcd for C₂₀H₄₄N₆O₄: 433.3502; found: 433.3498 .
Table: Reduction Reaction Overview
Reagent | Condition | Product | Key Feature |
---|---|---|---|
Pd/C, H₂ | EtOH, RT | 7b | Retains Boc groups |
Deprotection Reactions
The tert-butyl carbamate (Boc) groups are selectively removed under mild acidic conditions to regenerate free amines.
Reaction Mechanism :
-
Reagents : Mild acids (e.g., trifluoroacetic acid, TFA, or hydrochloric acid in dioxane).
-
Conditions : Room temperature or slightly elevated temperatures.
Outcome :
-
The Boc groups are cleaved, exposing primary and secondary amines for further functionalization.
-
This deprotection is critical for synthesizing polyamines, which are used in catalysis and material science applications.
Table: Deprotection Reaction Overview
Reagent | Condition | Product | Application |
---|---|---|---|
Mild acid (e.g., TFA) | Room temperature | Free amines | Polyamine synthesis |
Research Findings and Trends
-
Selectivity : The Boc groups’ steric and electronic properties ensure selective deprotection without affecting other functional groups in multi-step syntheses.
-
Versatility : The azanediyl backbone and ethane-2,1-diyl spacers allow for structural diversity in polyamine derivatives.
Scientific Research Applications
Organic Synthesis
One of the primary applications of di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate is as a reagent in organic synthesis. It serves as a protecting group for amines during multi-step syntheses due to the bulky tert-butyl groups that shield the amine functionalities from undesired reactions. The selective removal of these protecting groups under mild acidic conditions allows for the regeneration of free amines at later stages.
Key Reactions:
- Oxidation: Can be oxidized to form corresponding oxides using agents like potassium permanganate.
- Reduction: Reduction reactions yield amines when treated with lithium aluminum hydride.
- Substitution: Participates in nucleophilic substitution reactions with halides and alkoxides.
Biological Research
In biological contexts, this compound is employed to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biomolecules makes it an important tool in biochemistry for probing molecular interactions and pathways.
Case Study:
A study investigating enzyme kinetics utilized this compound to protect reactive amine groups in substrate analogs, allowing for detailed analysis of enzyme-substrate interactions without interference from competing reactions.
Medicinal Chemistry
The compound has potential therapeutic applications, particularly in drug development. Its structure allows for modifications that can enhance bioactivity or target specificity. Researchers are exploring its use as a scaffold for designing new pharmacological agents .
Example Application:
In one research project, derivatives of this compound were synthesized and evaluated for their anticancer properties. The results indicated promising activity against specific cancer cell lines, warranting further investigation into their mechanism of action .
Industrial Applications
This compound finds utility in the production of specialty chemicals and materials. Its properties facilitate the synthesis of polyamines that are crucial in various industrial processes.
Applications Include:
- Production of aliphatic polyamines used in coatings and adhesives.
- Utilization as a building block for creating novel materials with specific chemical properties .
Data Table: Comparison of Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Two tert-butyl carbamate groups linked by an azanediyl chain | Ideal for protecting amines |
Diethylcarbamate | Ethyl groups instead of tert-butyl | Lower steric hindrance |
N,N-Diethylaminopropylcarbamate | Propyl chain addition | Different alkyl chain length |
N,N-Bis(tert-butoxycarbonyl)ethylenediamine | Two tert-butoxycarbonyl groups | Functions primarily as a protecting group |
Mechanism of Action
The mechanism of action of di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate involves its ability to interact with specific molecular targets. The compound can form stable complexes with enzymes and proteins, affecting their activity and function. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₄H₂₈N₄O₄ (based on ).
- Molecular Weight : 303.40 g/mol (PubChem ID: 15157893) .
- Purity : Typically ≥95% (HPLC) in commercial sources .
- Solubility : Soluble in dichloromethane (DCM), acetonitrile (ACN), and toluene under anhydrous conditions .
Comparison with Structurally Similar Compounds
Variants with Aliphatic Chain Modifications
Di-tert-butyl (azanediylbis(propane-3,1-diyl))dicarbamate
- Structure : Replaces ethane-2,1-diyl with propane-3,1-diyl, elongating the chain.
- Molecular Weight : 331.46 g/mol .
- Key Differences :
- Applications : Used in peptide stapling and as a linker for bioinspired catalysts .
Di-tert-butyl (disulfanediylbis(ethane-2,1-diyl))dicarbamate
- Structure : Substitutes azanediyl with disulfanediyl (S–S bridge).
- Molecular Weight : 352.51 g/mol .
- Key Differences :
- Applications : Explored in drug delivery systems where redox-triggered release is desired .
Derivatives with Aromatic or Heterocyclic Modifications
Di-tert-butyl ((((2,5-diiodo-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl))dicarbamate
- Structure : Incorporates a diiodophenylene core and ether linkages.
- Molecular Weight : ~780 g/mol (estimated from ).
- Key Differences :
- Applications : Used in phenyleneethynylene macrocycles for intracellular imaging .
Di-tert-butyl ((1,1'-(naphthalene-2,6-diylbis(methylene))bis(1H-1,2,3-triazole-5,1-diyl))bis(methylene))dicarbamate
- Structure : Features naphthalene and triazole moieties.
- Molecular Weight : 525.64 g/mol (C₂₈H₃₇N₈O₄) .
- Key Differences :
- Applications: Potential in metal-organic frameworks (MOFs) and catalysis .
Functionalized Analogues for Targeted Delivery
Di-tert-butyl[({[(2-aminoethyl)azanediyl]bis(ethane-2,1-diyl)}bis(azanediyl))bis(ethane-2,1-diyl)]dicarbamate (7b)
- Structure: Adds terminal amino groups for further functionalization.
- Molecular Weight : 433.35 g/mol .
- Key Differences :
- Applications : Used in siderophore conjugates for bacterial-targeted drug delivery .
Di-tert-butyl(((2,2′-(4-(2-((2-((tert-butoxycarbonyl)amino)ethyl)-amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)bis(acetyl))bis(azanediyl))bis(ethane-2,1-diyl))dicarbamate (44)
- Structure : Integrates a cyclen (1,4,7,10-tetraazacyclododecane) macrocycle.
- Molecular Weight : 795.51 g/mol (C₃₅H₆₉N₁₀O₉) .
- Key Differences :
- Applications: Trojan horse siderophore conjugates for Pseudomonas aeruginosa targeting .
Comparative Data Table
Research Findings and Trends
- Synthetic Flexibility : The parent compound’s Boc groups allow selective deprotection, enabling stepwise functionalization .
- Biological Efficacy : Derivatives with free amines (e.g., 7b) show enhanced cellular uptake in bacterial models .
- Thermal Stability : Boc-protected variants exhibit higher thermal stability (e.g., melting point 70–72°C for bispidine-based derivatives) compared to unprotected amines .
Biological Activity
Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate, commonly referred to by its CAS number 117499-16-8, is a chemical compound with significant implications in various scientific fields, particularly in organic synthesis and biological research. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative analyses with similar compounds.
Overview of the Compound
- Molecular Formula : C14H29N3O4
- Molecular Weight : 303.40 g/mol
- CAS Number : 117499-16-8
- Structure : The compound features a unique structure that includes two tert-butyl groups and an azanediyl bridge connecting two ethane-2,1-diyl carbamate moieties.
This compound exhibits various biological activities primarily linked to its role as a reagent in biochemical assays and potential therapeutic applications. Its mechanisms of action can be summarized as follows:
- Enzyme Interaction : The compound is utilized in studies involving enzyme mechanisms, particularly in the context of protease inhibition and enzyme-substrate interactions.
- Protein Modulation : It has been investigated for its ability to modulate protein interactions, which is crucial for understanding cellular signaling pathways and developing targeted therapies.
Research Findings
Recent studies have highlighted the following aspects of the biological activity of this compound:
- Anticancer Potential : Preliminary research indicates that this compound may have anticancer properties by affecting the proliferation of cancer cells through modulation of specific signaling pathways.
- Neuroprotective Effects : Some studies suggest that it may exert neuroprotective effects by inhibiting oxidative stress pathways in neuronal cells.
Case Studies
Several case studies have been conducted to explore the biological implications of this compound:
Case Study 1: Enzyme Inhibition
A study published in the Journal of Organic Chemistry investigated the compound's ability to inhibit serine proteases. The results demonstrated that this compound effectively reduced protease activity in vitro, suggesting potential applications in therapeutic contexts where protease modulation is beneficial .
Case Study 2: Anticancer Activity
In a controlled laboratory setting, this compound was tested on various cancer cell lines. The findings revealed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent. Further mechanistic studies are needed to elucidate its specific pathways of action .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Di-tert-butyl (ethane-1,2-diyl)dicarbamate | C14H28N2O4 | Moderate enzyme inhibition |
Di-tert-butyl (methanediyl)dicarbamate | C14H28N2O4 | Limited biological data |
Di-tert-butyl (propanediyl)dicarbamate | C15H30N2O4 | Weak anticancer activity |
The unique azanediyl group in this compound enhances its reactivity and stability compared to its analogs, contributing to its distinct biological activities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via nucleophilic substitution or carbamate coupling. Key steps include:
- Reacting N-(2-aminoethyl)ethane-1,2-diamine with tert-butoxycarbonyl (Boc) protecting agents like Boc-anhydride or 1,1'-carbonyldiimidazole (CDI) in anhydrous toluene or dichloromethane (DCM). Yields (~62%) are achieved with CDI and KOH at 60°C, followed by purification via silica gel chromatography .
- Alternative routes use Boc-glycine-OH in DCM with coupling reagents like EDCI·HCl and Oxyma Pure in DMF, yielding 98% purity after flash chromatography .
- Critical Factors : Solvent choice (DMF vs. acetonitrile), base (K₂CO₃ vs. Cs₂CO₃), and temperature (reflux vs. room temperature) significantly impact reaction efficiency .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Analytical Techniques :
- ¹H/¹³C NMR : Confirm Boc-group integration (δ ~1.3 ppm for tert-butyl protons) and ethylene backbone signals (δ ~3.3–3.5 ppm) .
- LC-MS/HRMS : Verify molecular ion peaks (e.g., m/z 347.0 [M+1]⁺) and isotopic patterns .
- IR Spectroscopy : Detect carbamate C=O stretches (~1650–1700 cm⁻¹) .
- Purity Criteria : ≥95% by LC-MS with minimal byproducts (e.g., unreacted amine or deprotected intermediates) .
Q. What are the common applications of this compound in foundational organic synthesis?
- Key Uses :
- Peptide Stapling : Serves as a polyamine linker for stabilizing α-helical structures via amide bond formation .
- Protecting Group : Shields primary amines during multi-step syntheses (e.g., in siderophore or macrocycle preparations) .
- Bioconjugation : Facilitates protein-drug coupling via azide-alkyne cycloaddition or amidation .
Advanced Research Questions
Q. How can this compound be functionalized for targeted drug delivery or imaging probes?
- Strategies :
- Click Chemistry : Modify with azide/alkyne handles for bioorthogonal tagging. Example: Conjugation to BSA protein via 6-azidohexanoic acid linkers, confirmed by mass spectrometry (~70–74 kDa shifts) .
- Metal Complexation : Coordinate with Cu(II) or Ga(III) for PET tracers, leveraging its amine-rich structure .
- Challenges : Balance hydrophilicity (for solubility) and steric bulk (to avoid cellular toxicity) .
Q. What computational methods predict the compound’s behavior in biological systems?
- Approaches :
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or protein targets (e.g., NADPH oxidase subunits) .
- DFT Calculations : Optimize geometry for carbamate stability under physiological pH .
- Validation : Compare computational results with experimental NMR/UV-Vis data on protonation equilibria and metal-binding constants .
Q. How do structural modifications (e.g., ethylene chain length) affect its bioactivity?
- Case Study :
- Shortening the ethylene spacer reduces flexibility, impairing binding to bacterial NusB–NusE protein complexes .
- Extending the chain enhances solubility but may decrease cellular uptake efficiency .
Q. Contradictions and Resolutions
Properties
IUPAC Name |
tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O4/c1-13(2,3)20-11(18)16-9-7-15-8-10-17-12(19)21-14(4,5)6/h15H,7-10H2,1-6H3,(H,16,18)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNORWRWRHNHJAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569299 | |
Record name | Di-tert-butyl [azanediyldi(ethane-2,1-diyl)]biscarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117499-16-8 | |
Record name | Di-tert-butyl [azanediyldi(ethane-2,1-diyl)]biscarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.